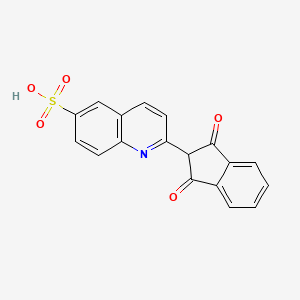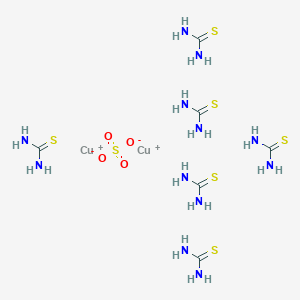
Rhodamine B-Hydrazid
Übersicht
Beschreibung
Rhodamine B hydrazide is a derivative of rhodamine B, a well-known xanthene dye. This compound is characterized by its spirocyclic structure, which makes it colorless and non-fluorescent in its closed form. Upon interaction with specific analytes or under certain conditions, it undergoes structural changes that result in a highly fluorescent open form. This property makes rhodamine B hydrazide a valuable tool in various scientific applications, particularly in the fields of sensing and imaging.
Wissenschaftliche Forschungsanwendungen
Rhodamine B hydrazide is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for detecting metal ions and other analytes.
Biology: Employed in bioimaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of sensors for environmental monitoring and quality control
Wirkmechanismus
Target of Action
Rhodamine B hydrazide is a water-soluble fluorescent probe . It is primarily used for the detection of various ions and radicals, including copper ions (Cu2+) , mercury ions (Hg2+) , peroxynitrite , nitric oxide (NO) , and hydroxyl radicals . These targets play crucial roles in various biological and chemical processes.
Mode of Action
Rhodamine B hydrazide interacts with its targets through a process known as electrooxidation . This process involves the transfer of electrons between the compound and its targets. The electrooxidation of Rhodamine B hydrazide in acetonitrile produces rhodamine B, a phtalazinone derivative, and a phenanthrenone derivative . These compounds exhibit fluorescence bands peaked at 580, 645, and 770 nm, respectively . The electrooxidation mechanism probably involves diazo, diazonium, and acylium intermediates .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to changes in their electrochemical properties . This can affect various biochemical pathways, particularly those involving the targets’ redox reactions.
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The interaction of Rhodamine B hydrazide with its targets results in changes in their electrochemical properties . This can lead to changes in their fluorescence properties, which can be detected and measured . This makes Rhodamine B hydrazide a valuable tool for detecting and measuring the presence and concentration of its targets in various environments .
Action Environment
The action of Rhodamine B hydrazide can be influenced by various environmental factors. For example, the compound’s fluorescence response can be affected by the presence of different stimuli, including electric potential . Additionally, the compound’s action can be influenced by the pH and the concentration of the solvent .
Biochemische Analyse
Biochemical Properties
Rhodamine B hydrazide plays a significant role in biochemical reactions, particularly in the detection of metal ions such as copper and mercury. The compound interacts with these ions through a specific binding mechanism, leading to a change in its fluorescence properties. This interaction is based on the classical opening of the spiroatom ring of rhodamine, which results in a visible color change and an enhancement in fluorescence intensity . Rhodamine B hydrazide has been shown to interact with various enzymes and proteins, including those involved in oxidative stress responses and metal ion homeostasis. The nature of these interactions often involves the formation of stable complexes, which can be detected and quantified using fluorescence spectroscopy.
Cellular Effects
Rhodamine B hydrazide has been studied for its effects on various cell types and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species, which can lead to changes in gene expression and activation of stress response pathways . Additionally, rhodamine B hydrazide has been shown to affect cellular metabolism by interacting with key metabolic enzymes, leading to alterations in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of rhodamine B hydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific metal ions, such as copper and mercury, through a coordination complex. This binding leads to the opening of the spiroatom ring, resulting in a fluorescent signal that can be detected and measured . Additionally, rhodamine B hydrazide can inhibit or activate certain enzymes involved in oxidative stress responses, further influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rhodamine B hydrazide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescence properties can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that rhodamine B hydrazide can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of rhodamine B hydrazide vary with different dosages in animal models. At low doses, the compound can act as a sensitive chemosensor for detecting metal ions, with minimal toxic effects . At higher doses, rhodamine B hydrazide can induce oxidative stress and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.
Metabolic Pathways
Rhodamine B hydrazide is involved in several metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, rhodamine B hydrazide can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, rhodamine B hydrazide is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as the mitochondria and lysosomes, where it exerts its effects on cellular function . The localization and accumulation of rhodamine B hydrazide are influenced by its chemical properties, including its hydrophobicity and charge.
Subcellular Localization
Rhodamine B hydrazide exhibits specific subcellular localization, which can affect its activity and function. The compound is often targeted to the mitochondria and lysosomes, where it can induce oxidative stress and alter cellular metabolism . Post-translational modifications and targeting signals play a role in directing rhodamine B hydrazide to these compartments, ensuring its proper localization and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rhodamine B hydrazide can be synthesized through the reaction of rhodamine B chloride with hydrazine hydrate. The reaction typically involves dissolving rhodamine B chloride in an appropriate solvent, such as ethanol, and then adding hydrazine hydrate. The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of rhodamine B hydrazide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is continuously stirred and maintained at the optimal temperature to facilitate the reaction. After the reaction is complete, the product is isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Rhodamine B hydrazide undergoes several types of chemical reactions, including:
Substitution: Reaction with various aldehydes and ketones to form hydrazones.
Complexation: Formation of complexes with metal ions such as copper and mercury, which induces fluorescence changes.
Common Reagents and Conditions
Oxidation: Acetonitrile as the solvent, electric potential applied.
Substitution: Aldehydes or ketones, typically in an organic solvent like ethanol or methanol.
Complexation: Metal ions such as copper(II) or mercury(II) in aqueous or organic solvents.
Major Products Formed
Oxidation: Rhodamine B, phtalazinone derivative, phenanthrenone derivative.
Substitution: Various hydrazones depending on the aldehyde or ketone used.
Complexation: Fluorescent complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Rhodamine B hydrazide is similar to other rhodamine derivatives, such as rhodamine B acylhydrazone. it exhibits unique properties that make it distinct:
Rhodamine B Acylhydrazone: This compound has a similar structure but differs in its electrochemical behavior.
Rhodamine B: The parent compound, rhodamine B, is a widely used dye but lacks the specific sensing capabilities of its hydrazide derivative.
Similar Compounds
- Rhodamine B acylhydrazone
- Rhodamine 6G hydrazide
- Rhodamine 123 hydrazide
Rhodamine B hydrazide stands out due to its ability to act as a versatile fluorescent probe, making it invaluable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-amino-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-5-30(6-2)19-13-15-23-25(17-19)34-26-18-20(31(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(33)32(28)29/h9-18H,5-8,29H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDHTIVYKKLOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400828 | |
| Record name | Rhodamine B hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74317-53-6 | |
| Record name | Rhodamine B hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine B hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)
![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)






![(1R,4S,5R,9S,10S,13S,15S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1229823.png)



